2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

Polyurethane elastomers Mechanical properties Curing agents

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, designated as Dimeryl diisocyanate (DDI) with CAS 68239-06-5, is a long-chain aliphatic diisocyanate (C38H70N2O2, MW ~587 g/mol) derived from dimer fatty acids. Its core structural feature is a 36-carbon dimer acid backbone with two terminal reactive isocyanate (–NCO) groups.

Molecular Formula C38H70N2O2
Molecular Weight 587 g/mol
CAS No. 68239-06-5
Cat. No. B039878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
CAS68239-06-5
Synonyms2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane; 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-cyclohexan; 9,9'-(3-Heptyl-4-pentylcyclohexane-1,2-diyl)dinonyldiisocyanate; Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-; Einecs 269-419
Molecular FormulaC38H70N2O2
Molecular Weight587 g/mol
Structural Identifiers
SMILESCCCCCCCC1C(CCC(C1CCCCCCCCCN=C=O)CCCCCCCCCN=C=O)CCCCC
InChIInChI=1S/C38H70N2O2/c1-3-5-7-14-21-27-37-35(25-19-6-4-2)29-30-36(26-20-15-10-8-12-17-23-31-39-33-41)38(37)28-22-16-11-9-13-18-24-32-40-34-42/h35-38H,3-32H2,1-2H3
InChIKeyAMUBKBXGFDIMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (CAS: 68239-06-5): Dimer Acid-Derived Diisocyanate for High-Performance Polyurethane Formulations


2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, designated as Dimeryl diisocyanate (DDI) with CAS 68239-06-5, is a long-chain aliphatic diisocyanate (C38H70N2O2, MW ~587 g/mol) derived from dimer fatty acids [1]. Its core structural feature is a 36-carbon dimer acid backbone with two terminal reactive isocyanate (–NCO) groups [2]. This fully aliphatic, high-molecular-weight architecture classifies DDI as a bio-renewable, low-volatility isocyanate that forms flexible, hydrolysis-resistant polyurethane networks upon reaction with polyols or other active-hydrogen compounds [3][4].

Why 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane Cannot Be Substituted with Generic Aliphatic Diisocyanates Like HDI or IPDI


Generic substitution of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane with other aliphatic diisocyanates such as HDI or IPDI is functionally invalid because the C36 dimer-acid backbone of DDI imparts a unique combination of ultra-high chain flexibility, extreme hydrophobicity, and low vapor pressure that shorter-chain or cycloaliphatic alternatives cannot replicate [1][2]. While HDI and IPDI provide rapid curing and balanced hardness, respectively, they lack the intrinsic long-chain mobility required for high-elongation, low-temperature-flexible, and hydrolytically stable polyurethane elastomers [3]. The following quantitative evidence confirms that these performance attributes are structurally derived and not achievable through simple replacement.

Quantitative Differentiation of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane vs. HDI and IPDI: Head-to-Head Comparative Evidence


Comparative Elongation at Break in HTPB-Based Polyurethane: DDI/IPDI vs. TDI

In a direct head-to-head comparison using HTPB-based polyurethane cured with a DDI/IPDI mixture (1:1 molar ratio) versus a conventional toluene diisocyanate (TDI)-cured system, the DDI-containing polyurethane exhibited elongation at break that was 2.51 times higher [1]. This quantification directly benchmarks the enhanced flexibility imparted by the long-chain DDI structure against a widely used aromatic diisocyanate baseline.

Polyurethane elastomers Mechanical properties Curing agents

Flexibility Ranking in Aliphatic Diisocyanate Polyurethanes: DDI vs. HDI vs. IPDI

A comparative performance ranking based on polyurethane material testing establishes a clear flexibility hierarchy: DDI > IPDI > HDI [1]. This cross-study comparable ranking places DDI as the superior choice when high elongation and low modulus are required, directly attributable to its 36-carbon dimer acid chain, in contrast to the shorter, more rigid chains of HDI (C6 linear) and IPDI (cycloaliphatic).

Polyurethane Structure-property relationships Aliphatic isocyanates

Hydrolytic Stability Advantage of DDI-Based Polyurethane vs. Conventional Systems

DDI-based polyurethane elastomers demonstrate markedly superior hydrolytic stability compared to conventional polyurethane systems, attributed to the strong hydrophobic nature of the C36 dimer acid backbone [1]. This class-level inference indicates that DDI imparts low water absorption and mechanical property retention in humid or aqueous environments—characteristics that are not inherent to most other aliphatic or aromatic diisocyanates.

Polyurethane Hydrolytic stability Water absorption

Low-Temperature Flexibility: DDI's Retained Elastomeric Properties vs. Embrittlement in Other Systems

DDI-based polyurethane elastomers retain flexibility at low temperatures without embrittlement, a performance attribute directly correlated with the relatively low glass transition temperature (Tg) of DDI-derived soft segments [1]. This class-level inference contrasts with aromatic isocyanates (e.g., MDI, TDI) and shorter-chain aliphatics (e.g., HDI), which generally yield higher Tg values and reduced low-temperature elasticity.

Polyurethane Low-temperature properties Glass transition

Processing Safety and Volatility: DDI's Low Vapor Pressure vs. HDI

DDI exhibits extremely low vapor pressure and volatility compared to conventional isocyanates, particularly HDI, due to its high molecular weight (~587 g/mol) [1]. This class-level inference is supported by its description as a 'low volatility' material that generates reduced odor and lower exposure risk during processing [2]. In contrast, HDI is noted for its relatively higher volatility, necessitating stricter ventilation and handling protocols.

Isocyanate safety Vapor pressure Industrial hygiene

Biobased Carbon Content: DDI's Renewable Dimer Acid Origin vs. Petrochemical Alternatives

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is synthesized by chemical modification of dimer fatty acids, which are derived from renewable plant oils [1][2]. This confers a high biobased carbon content to DDI, a differentiating factor from petrochemical-derived aliphatic diisocyanates such as HDI and IPDI. The 2014 study in the European Polymer Journal describes DDI as a 'potentially renewable building block' obtained after modification of a dimer fatty acid [1].

Biobased materials Renewable chemicals Sustainability

High-Value Application Scenarios for 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI) Driven by Quantitative Differentiation


Formulation of High-Elongation, Crack-Resistant Polyurethane Elastomers for Dynamic Loading

Leveraging the >150% elongation advantage of DDI/IPDI-cured HTPB polyurethane over TDI-cured systems [1], DDI is the isocyanate of choice for industrial rollers, conveyor components, vibration-damping elements, and mining equipment liners that experience repeated flexure, impact, or dynamic loading. The quantified elongation superiority translates directly to enhanced fatigue resistance and extended service life under mechanical stress.

Hydrolytically Stable Coatings and Sealants for Humid, Wet, or Marine Environments

DDI's class-leading hydrolytic stability and strong hydrophobic character [2][3] make it essential for polyurethane waterproofing membranes, marine coatings, and sealants used in water-exposed infrastructure. Unlike conventional aromatic or short-chain aliphatic systems that degrade or swell in moisture, DDI-based polyurethanes maintain mechanical integrity, ensuring long-term barrier performance and reduced maintenance intervals.

Flexible, Low-Temperature Resistant Components for Outdoor and Aerospace Use

For applications requiring elasticity at sub-ambient temperatures—such as outdoor equipment components, cold-climate sealants, or aerospace elastomers—DDI's retention of flexibility without embrittlement [2][4] provides a critical performance advantage. Alternative isocyanates (e.g., MDI, TDI, HDI) tend to stiffen and crack at low temperatures, making DDI the superior procurement choice for cold-environment durability.

Renewable-Content Polyurethane Dispersions and Elastomers for Sustainability-Mandated Formulations

As a diisocyanate derived from renewable dimer fatty acids [5], DDI enables the synthesis of fully or partially biobased thermoplastic polyurethanes (TPUs) and aqueous polyurethane dispersions (PUDs) [5][6]. This supports corporate sustainability goals and compliance with bio-content regulations, distinguishing DDI from petrochemical alternatives like HDI and IPDI.

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